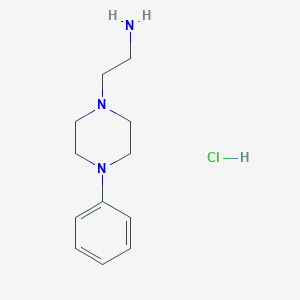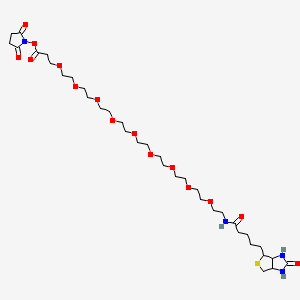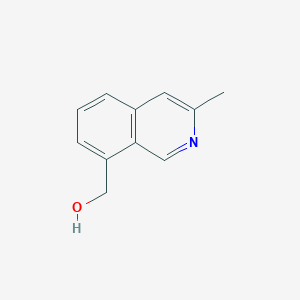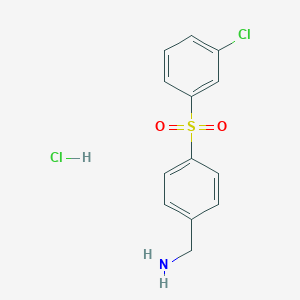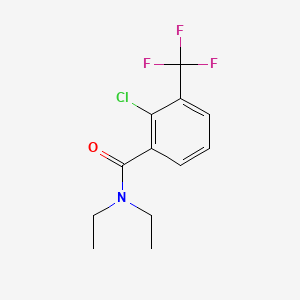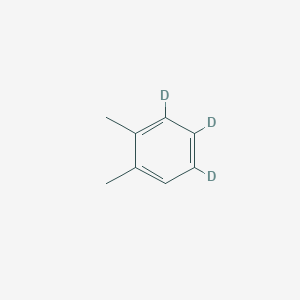![molecular formula C33H39N3O2 B14036109 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol is a complex organic compound with the molecular formula C33H39N3O2. It is known for its unique structure, which includes a triazine ring substituted with dimethylphenyl groups and an octoxyphenol moiety. This compound is often used as a UV absorber due to its ability to absorb ultraviolet light and protect materials from UV-induced degradation .
准备方法
The synthesis of 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol typically involves the reaction of cyanuric chloride with 2,4-dimethylphenylamine to form an intermediate, which is then reacted with octoxyphenol. The reaction conditions often include the use of a Lewis acid catalyst and an inert solvent such as chlorobenzene. The process can be carried out in a one-pot synthesis, where all reactants are combined in a single reaction vessel [3][3].
化学反应分析
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in polymer chemistry to protect materials from UV degradation.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in photoprotection in dermatological applications.
Industry: Utilized in the production of UV-protective coatings and materials
作用机制
The primary mechanism of action of 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol is its ability to absorb UV light. The triazine ring and phenolic groups work together to absorb and dissipate UV radiation, preventing it from causing damage to the material or biological system. This compound can also act as an antioxidant, neutralizing free radicals generated by UV exposure .
相似化合物的比较
Similar compounds include other triazine-based UV absorbers such as:
- 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine
- 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine These compounds share similar UV-absorbing properties but differ in their specific substituents and molecular structures, which can affect their solubility, stability, and overall effectiveness .
属性
分子式 |
C33H39N3O2 |
|---|---|
分子量 |
509.7 g/mol |
IUPAC 名称 |
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol |
InChI |
InChI=1S/C33H39N3O2/c1-6-7-8-9-10-11-19-38-29-14-12-13-28(30(29)37)33-35-31(26-17-15-22(2)20-24(26)4)34-32(36-33)27-18-16-23(3)21-25(27)5/h12-18,20-21,37H,6-11,19H2,1-5H3 |
InChI 键 |
QXWNYFBWEGRMEP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=CC(=C1O)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



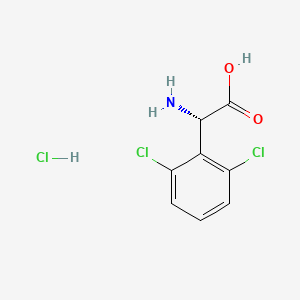
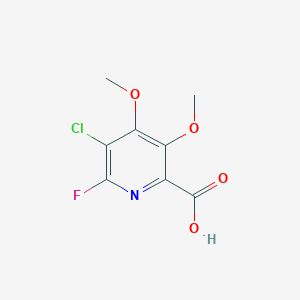
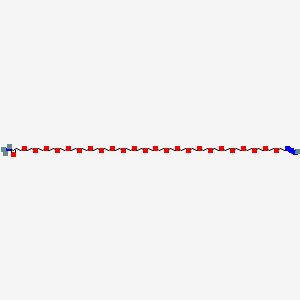
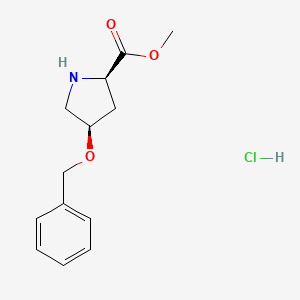
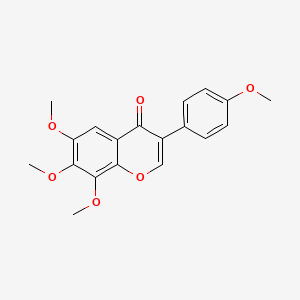
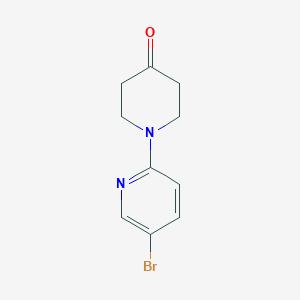
![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)
